molecular formula C19H16O5 B5201754 allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B5201754
M. Wt: 324.3 g/mol
InChI Key: HTCWYXBLVQGBKD-UHFFFAOYSA-N
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Description

Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The carbonyl group in the benzo[c]chromen-3-yl moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and fragrances due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
  • Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
  • 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Uniqueness

Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its ethyl and methyl analogs. The allyl group enhances the compound’s ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the unique structural features of this compound contribute to its potential therapeutic applications and biological activities.

Properties

IUPAC Name

prop-2-enyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h3-9H,1,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCWYXBLVQGBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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